molecular formula C22H19NO2 B12323178 3-(Tritylamino)oxetan-2-one

3-(Tritylamino)oxetan-2-one

Cat. No.: B12323178
M. Wt: 329.4 g/mol
InChI Key: WKOYUOGPQDPOFV-UHFFFAOYSA-N
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Description

3-(Tritylamino)oxetan-2-one is a compound with the molecular formula C22H19NO2. It is a derivative of oxetane, a four-membered cyclic ether, and features a trityl (triphenylmethyl) group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tritylamino)oxetan-2-one typically involves the reaction of tritylamine with oxetan-2-one. One common method is the cyclization of N-trityl-L-serine lactone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Tritylamino)oxetan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetanone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

3-(Tritylamino)oxetan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Tritylamino)oxetan-2-one involves its interaction with specific molecular targets. The trityl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The oxetanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of the trityl group and oxetanone ring, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(tritylamino)oxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21-20(16-25-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOYUOGPQDPOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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